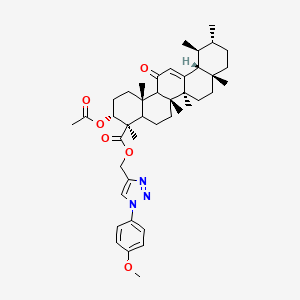
Axl-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axl-IN-16 is a small molecule inhibitor specifically designed to target the AXL receptor tyrosine kinase. AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL has been associated with poor prognosis in several cancers, making it a promising target for cancer therapy .
Preparation Methods
The synthesis of Axl-IN-16 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Axl-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Axl-IN-16 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown promise as a therapeutic agent due to its ability to inhibit AXL signaling, which is associated with tumor growth, metastasis, and drug resistance. Additionally, this compound has been investigated for its role in modulating immune responses and enhancing the efficacy of other cancer therapies .
Mechanism of Action
The mechanism of action of Axl-IN-16 involves the inhibition of AXL receptor tyrosine kinase activity. This compound binds to the intracellular kinase domain of AXL, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts various cellular processes, including cell proliferation, migration, and survival. The primary molecular targets of this compound are the AXL receptor and its associated signaling pathways, such as the PI3K/AKT, MAPK/ERK, and STAT3 pathways .
Comparison with Similar Compounds
Axl-IN-16 is one of several AXL inhibitors developed for cancer therapy. Similar compounds include bemcentinib, dubermatinib, and other small molecule inhibitors targeting the AXL receptor. Compared to these compounds, this compound may offer unique advantages in terms of selectivity, potency, and pharmacokinetic properties. For instance, this compound has been shown to effectively inhibit AXL signaling with minimal off-target effects, making it a promising candidate for further development .
Properties
Molecular Formula |
C14H19ClO8 |
|---|---|
Molecular Weight |
350.75 g/mol |
IUPAC Name |
[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl] 4-chloro-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C14H19ClO8/c1-21-10-3-7(4-11(22-2)12(10)15)14(20)23-6-9(18)13(19)8(17)5-16/h3-4,8-9,13,16-19H,5-6H2,1-2H3/t8-,9-,13+/m1/s1 |
InChI Key |
PLGZYNYSSOEWQQ-KKFJDGPESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1Cl)OC)C(=O)OC[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)OC)C(=O)OCC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)

![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)

![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)


![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)

![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)

![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)

